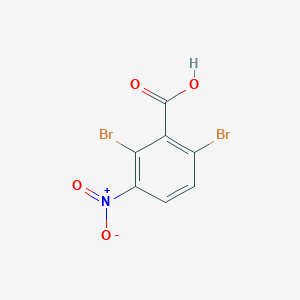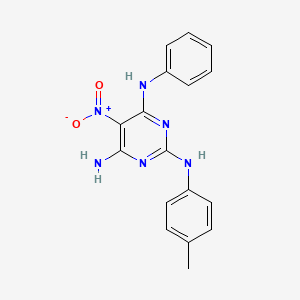![molecular formula C26H27N3O4S B12468741 N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468741.png)
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a pyrrolidin-1-ylsulfonyl group, and a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the pyrrolidin-1-ylsulfonyl group.
Coupling with Benzamide: Finally, the compound is coupled with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide
- N-(1-Benzylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide
- N-(1-Benzylcarbamoyl-2-(4-bromo-phenyl)-vinyl)-benzamide
Uniqueness
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidin-1-ylsulfonyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C26H27N3O4S |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C26H27N3O4S/c1-19-13-14-21(17-24(19)34(32,33)29-15-7-8-16-29)25(30)28-23-12-6-5-11-22(23)26(31)27-18-20-9-3-2-4-10-20/h2-6,9-14,17H,7-8,15-16,18H2,1H3,(H,27,31)(H,28,30) |
InChI-Schlüssel |
NJFUQJLUWKJWBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
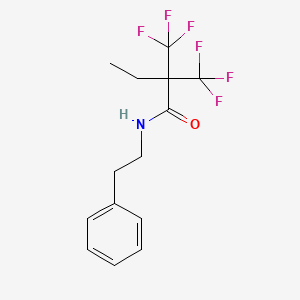
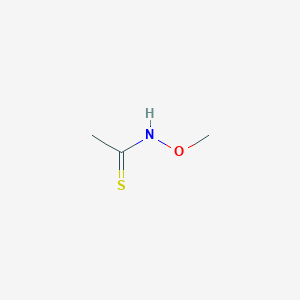
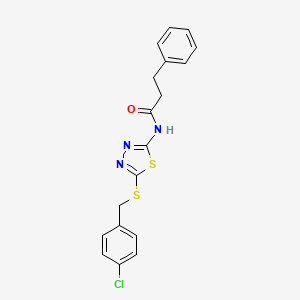
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
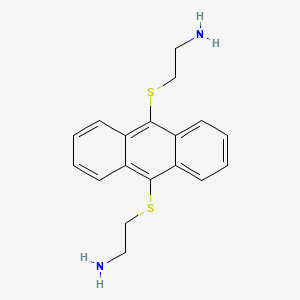

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-(diethylamino)acetamide](/img/structure/B12468707.png)
![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)
